molecular formula C15H16F2N4O2 B7152545 3-(difluoromethyl)-1-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-4-carboxamide

3-(difluoromethyl)-1-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-4-carboxamide

Cat. No.: B7152545
M. Wt: 322.31 g/mol
InChI Key: ZRSONZZAQDKCBJ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-4-carboxamide is a complex organic compound characterized by its difluoromethyl group and pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrazole ring can be oxidized to form pyrazole-4-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be employed to modify the difluoromethyl group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like amines and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Pyrazole-4-carboxylic acid derivatives.

  • Reduction: Reduced difluoromethyl derivatives.

  • Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • 3-(Difluoromethyl)pyridine

  • 3-(Difluoromethyl)isoxazole

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

3-(difluoromethyl)-1-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O2/c1-8-4-5-9(14(22)18-2)6-11(8)19-15(23)10-7-21(3)20-12(10)13(16)17/h4-7,13H,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSONZZAQDKCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)NC(=O)C2=CN(N=C2C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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